N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound featuring a thiadiazole ring, a cyclopropane carboxamide group, and an acetamidophenyl moiety
Scientific Research Applications
N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The acetamidophenyl group is introduced via acylation reactions, and the final product is obtained through coupling reactions with cyclopropanecarboxylic acid derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamidophenyl moiety, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole compounds with varied functional groups.
Mechanism of Action
The mechanism of action of N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to its potential therapeutic effects. The thiadiazole ring and sulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
- N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Comparison: Compared to similar compounds, N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide exhibits unique structural features, such as the presence of a cyclopropane carboxamide group, which may enhance its stability and biological activity
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-9(22)17-11-4-6-12(7-5-11)18-13(23)8-25-16-21-20-15(26-16)19-14(24)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,17,22)(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZPRVVNQIJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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